4-[(3-methoxyphenyl)methyl]-1,1-dioxothiane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-methoxyphenyl)methyl]-1,1-dioxothiane-4-carboxylic acid is a chemical compound with the molecular formula C14H18O5S and a molecular weight of 298.35 g/mol . This compound is characterized by the presence of a tetrahydrothiopyran ring, a carboxylic acid group, and a methoxybenzyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[(3-methoxyphenyl)methyl]-1,1-dioxothiane-4-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Formation of the tetrahydrothiopyran ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the carboxylic acid group: This step typically involves the oxidation of an intermediate compound to introduce the carboxylic acid functionality.
Attachment of the methoxybenzyl group: This can be done through a substitution reaction where a methoxybenzyl halide reacts with the intermediate compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
4-[(3-methoxyphenyl)methyl]-1,1-dioxothiane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methoxybenzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
4-[(3-methoxyphenyl)methyl]-1,1-dioxothiane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-[(3-methoxyphenyl)methyl]-1,1-dioxothiane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-[(3-methoxyphenyl)methyl]-1,1-dioxothiane-4-carboxylic acid include:
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide: Lacks the methoxybenzyl group, making it less complex.
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride: Contains an amino group instead of a methoxybenzyl group.
Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide: Contains an aldehyde group instead of a carboxylic acid group
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
The compound 4-[(3-methoxyphenyl)methyl]-1,1-dioxothiane-4-carboxylic acid is a member of the thiane family, characterized by its unique molecular structure and potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₄O₄S₂
- Molecular Weight : 286.37 g/mol
- CAS Number : Not specified in the results, but it can be derived from the chemical structure.
Structural Representation
The compound features a dioxothiane ring with a methoxyphenyl group attached. This configuration may influence its interaction with biological targets.
Pharmacological Effects
Preliminary studies suggest that this compound exhibits various pharmacological properties:
- Antioxidant Activity : The presence of the methoxy group may enhance radical scavenging properties.
- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation markers in vitro.
- Analgesic Properties : Preliminary data indicate possible analgesic effects, warranting further investigation into its mechanisms.
Research into related compounds suggests several potential mechanisms through which this compound may exert its effects:
- Inhibition of Pro-inflammatory Cytokines : It may modulate pathways involving TNF-alpha and IL-6.
- Interaction with Receptors : Possible interaction with opioid receptors has been noted in related studies, indicating potential pain relief properties.
Study 1: Analgesic Effects
A study investigated the analgesic properties of a structurally similar compound, revealing an effective dose (ED50) of 0.54 mg/kg in hot plate tests. This suggests that compounds within this chemical class could have significant analgesic potential .
Study 2: Antioxidant Activity
Research on derivatives of dioxothiane compounds demonstrated substantial antioxidant activity, attributed to their ability to neutralize free radicals. The methoxyphenyl substitution is believed to enhance this property .
Study 3: Anti-inflammatory Potential
A comparative study evaluated the anti-inflammatory effects of various thiane derivatives. Results indicated that compounds with similar structures reduced inflammation markers significantly in animal models, suggesting that this compound may exhibit similar benefits .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
4-[(3-methoxyphenyl)methyl]-1,1-dioxothiane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5S/c1-19-12-4-2-3-11(9-12)10-14(13(15)16)5-7-20(17,18)8-6-14/h2-4,9H,5-8,10H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZSZLXFLMUGOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCS(=O)(=O)CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.